1,5-Dimethyltetralin synthesis from o-xylene and butadiene
1,5-Dimethyltetralin synthesis from o-xylene and butadiene
An In-depth Technical Guide to the Synthesis of 1,5-Dimethyltetralin from o-Xylene and Butadiene
This guide provides a comprehensive technical overview for the synthesis of 1,5-Dimethyltetralin, a significant intermediate in the production of advanced materials. Addressed to researchers, chemists, and professionals in drug development and material science, this document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings, the rationale behind procedural choices, and the practical considerations for successful synthesis, purification, and characterization.
Strategic Importance of 1,5-Dimethyltetralin
1,5-Dimethyltetralin (1,5-DMT), also known as 1,2,3,4-Tetrahydro-1,5-dimethylnaphthalene, is a crucial precursor molecule.[1][2] Its primary value lies in its role as a key intermediate for producing 2,6-naphthalenedicarboxylic acid (2,6-NDCA), a monomer essential for the manufacture of high-performance polyethylene naphthalate (PEN) polyesters.[3] PEN exhibits superior thermal stability, strength, and barrier properties compared to conventional polyesters, making it invaluable in applications such as advanced fibers, films, and containers. The regioselective synthesis of specific dimethyltetralin isomers like 1,5-DMT is therefore of paramount industrial and academic interest.[4]
Unraveling the Synthesis Pathway: Beyond a Simple Cycloaddition
The synthesis of 1,5-Dimethyltetralin from o-xylene and butadiene is often misconceptualized as a direct Diels-Alder reaction. While the overall transformation involves the formation of a six-membered ring, the established mechanism is a more nuanced, two-step process. A direct [4+2] cycloaddition between butadiene (the diene) and one of the double bonds of the o-xylene aromatic ring (the dienophile) is energetically unfavorable due to the high stability of the aromatic system.
The industrially relevant and scientifically validated pathway involves:
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Alkylation/Alkenylation: The initial reaction between o-xylene and butadiene to form a linear alkenylbenzene intermediate, specifically 5-(o-tolyl)-pentene isomers.
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Intramolecular Cyclization: The subsequent acid-catalyzed cyclization of the alkenylbenzene intermediate to yield a mixture of dimethyltetralin isomers, including the desired 1,5-Dimethyltetralin.[5][6]
This multi-step approach provides a reliable and scalable route to the target molecule.
Mechanistic Workflow Diagram
The following diagram illustrates the sequential nature of the synthesis, highlighting the key intermediate and reaction types.
Caption: Figure 1. Two-step synthesis pathway from o-xylene to 1,5-Dimethyltetralin.
Experimental Protocols and Methodologies
The following protocols are synthesized from established chemical literature and patents, providing a robust framework for laboratory-scale synthesis.[5] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[2][7]
Step 1: Synthesis of 5-(o-tolyl)-pentene (Alkenylbenzene Intermediate)
This initial alkylation step is critical for forming the linear precursor required for cyclization. The choice of an alkali metal catalyst is predicated on its ability to activate the benzylic position of o-xylene, facilitating the addition of butadiene.
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Reactants & Catalyst:
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o-Xylene (reagent grade, dried over molecular sieves)
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Butadiene (gas or condensed liquid)
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Alkali metal catalyst (e.g., Butyl Lithium (BuLi) in hexane)[5]
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-
Protocol:
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Reactor Setup: Assemble a multi-neck, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a gas inlet, and a thermocouple. Ensure the system is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
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Charging the Reactor: Charge the flask with dried o-xylene. The molar ratio of o-xylene to butadiene should be optimized, but a significant excess of o-xylene is often used to serve as both reactant and solvent.
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Catalyst Addition: Slowly add the butyl lithium solution to the stirred o-xylene at room temperature.
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Butadiene Introduction: Introduce butadiene gas into the reactor below the liquid surface. The reaction is exothermic and the temperature should be carefully controlled.
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Reaction Conditions: Heat the reaction mixture to approximately 170°C.[5] Maintain this temperature under constant stirring. The reaction progress can be monitored by withdrawing aliquots and analyzing them via Gas Chromatography (GC).
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Work-up: Upon completion, cool the reactor to room temperature. Carefully quench the reaction by the slow addition of water or a proton source. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The excess o-xylene can be removed by distillation. The resulting crude product is the 5-(o-tolyl)-pentene intermediate.
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Step 2: Acid-Catalyzed Cyclization to 1,5-Dimethyltetralin
This intramolecular Friedel-Crafts-type reaction transforms the linear pentenyl chain into the tetralin ring system. The use of a solid acid catalyst simplifies product purification and catalyst recovery.
-
Reactant & Catalyst:
-
Protocol:
-
Reactor Setup: Use a glass reactor equipped with a stirrer, heating mantle, and thermocouple.
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Catalyst Bed: The reaction can be run in a batch mode by adding the catalyst directly to the alkenylbenzene or in a continuous flow system by passing the reactant over a packed bed of the catalyst.
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Reaction Conditions: Heat the mixture of the alkenylbenzene and the acid catalyst to a temperature range of 70-140°C.[5] The optimal temperature will depend on the specific catalyst used.
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Monitoring: Monitor the conversion of the alkenylbenzene and the formation of dimethyltetralin isomers by GC analysis.
-
Product Isolation:
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Batch Process: After the reaction reaches the desired conversion, cool the mixture and separate the catalyst by filtration.
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Flow Process: The product mixture is collected as it elutes from the catalyst bed.
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-
Purification: The resulting product is a mixture of dimethyltetralin isomers. Fractional distillation under reduced pressure is the primary method for separating 1,5-Dimethyltetralin from other isomers and byproducts.
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Product Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 1,5-Dimethyltetralin.
Physicochemical Properties
The following table summarizes key properties of 1,5-Dimethyltetralin, which are crucial for its identification and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆ | [1][3] |
| Molecular Weight | 160.26 g/mol | [1][3] |
| CAS Number | 21564-91-0 | [1][3] |
| Appearance | Liquid | [8] |
| Boiling Point | 245-249 °C (lit.) | [9] |
| Density | 0.956 g/mL at 25 °C (lit.) | [9] |
| Refractive Index (n20/D) | 1.539 (lit.) | [9] |
Analytical Techniques
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating the isomeric mixture and confirming the molecular weight (160.26 g/mol ) of the product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation, confirming the specific substitution pattern of the 1,5-dimethyl arrangement.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the characteristic C-H stretching and bending vibrations of the alkyl and aromatic components.
Conclusion and Outlook
The synthesis of 1,5-Dimethyltetralin from o-xylene and butadiene is a strategically important process, best achieved through a two-step pathway involving alkenylbenzene formation followed by acid-catalyzed cyclization. This method circumvents the high activation energy required for a direct Diels-Alder reaction with an aromatic ring. Careful control over reaction conditions and catalyst selection in each step is paramount for achieving high yield and selectivity. The protocols and data presented in this guide offer a validated foundation for researchers and developers working towards the synthesis of this valuable chemical intermediate and its downstream applications in high-performance materials.
References
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US3781375A - Process for preparation of 1,5-dimethyl naphthalene and/or 1,6-dimethyl naphthalene and catalyst composition to be used for said process. Google Patents.
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An In-depth Technical Guide to 1,5-Dimethylnaphthalene: Properties, Synthesis, and Analysis. Benchchem.
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1,5-Dimethyltetralin 21564-91-0. Sigma-Aldrich.
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New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. MDPI.
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Preparation of a dimethyltetralin - EP 0351074 A1. European Patent Office.
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Diels-Alder Reaction. Utah Tech University.
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Diels–Alder reaction. Wikipedia.
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Regioselective Synthesis of 2,6-Dimethyltetralin: Key Precursor to 2,6-Dimethylnaphthalene. ACS Publications.
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The Diels-Alder Reaction. Master Organic Chemistry.
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1,5-Dimethyltetralin | CAS 21564-91-0. Santa Cruz Biotechnology.
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1,5-DIMETHYL-1,2,3,4-TETRAHYDRONAPHTHALENE. Seven Chongqing Chemdad Co.
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1,5-Dimethyltetralin | C12H16 | CID 89516. PubChem.
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1,5-Dimethyltetralin Formula - ECHEMI. ECHEMI.
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Mechanism of the Diels-Alder Reaction: Reactions of Butadiene with Ethylene and Cyanoethylenes. ElectronicsAndBooks.
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Ch 10: Diels-Alder reaction. University of Calgary.
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1,5-Dimethyltetralin 21564-91-0. Sigma-Aldrich.
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1,5-Dimethyltetralin 21564-91-0. Sigma-Aldrich.
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